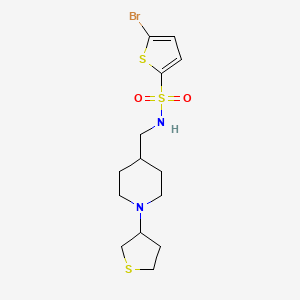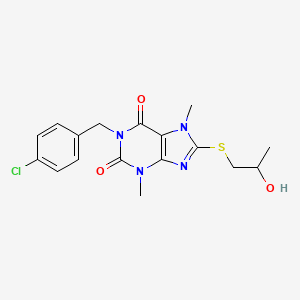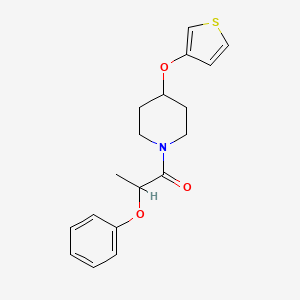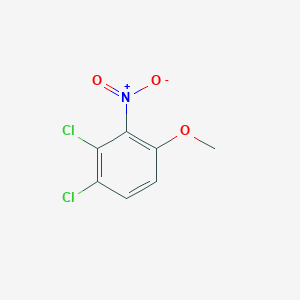
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid often involves complex reactions, including condensation, cyclization, and functional group transformations. For instance, related compounds have been synthesized by reactions involving pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate, followed by further reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid has been elucidated using techniques like X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecule, contributing to a deeper understanding of its structural characteristics (Venkatesan et al., 2016).
Chemical Reactions and Properties
Research on related compounds showcases a variety of chemical reactions, including halomethoxylation, which has been performed using recyclable hypervalent iodine reagents. Such reactions highlight the reactivity and potential applications of these compounds in synthetic chemistry (Yusubov et al., 2004).
Aplicaciones Científicas De Investigación
Nutraceutical Applications
Chlorogenic acid, structurally related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, demonstrates substantial health benefits. Its properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive effects, contributing significantly to the management of metabolic syndrome and related disorders. Clinical trials and in vivo studies underline its potential in preventing and treating metabolic disorders, highlighting its therapeutic importance (Santana-Gálvez et al., 2017).
Food Additive Applications
As a food additive, chlorogenic acid exhibits antimicrobial activity against a broad spectrum of pathogens, including bacteria, yeasts, molds, viruses, and amoebas. Its preservative qualities are particularly valuable for the food industry, seeking natural molecules for food product preservation. Additionally, its antioxidant properties, especially against lipid oxidation, coupled with its protective effects on other bioactive food compounds and prebiotic activities, make chlorogenic acid an excellent candidate for dietary supplements and functional food formulation (Santana-Gálvez et al., 2017).
Pharmacological Properties
Diverse Pharmacological Effects
Chlorogenic Acid (CGA) is recognized for its comprehensive pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulation. It plays a crucial role in modulating lipid and glucose metabolism, offering therapeutic potentials for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize the biological and pharmacological impacts of CGA, considering its potential as a natural food additive and therapeutic agent (Naveed et al., 2018).
Biotechnological Applications
Lactic Acid Production from Biomass
Lactic acid, a significant hydroxycarboxylic acid produced commercially through the fermentation of sugars in biomass, holds promise in the green chemistry sector. Biotechnological routes to produce lactic acid and its derivatives, like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, offer "greener" alternatives to chemical processes. These biotechnological processes, albeit not yet widely applicable, might replace chemical routes in the future due to their environmentally friendly nature (Gao et al., 2011).
Propiedades
IUPAC Name |
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-9-6-7(3-4-10(13)14)5-8(12)11(9)15/h3-6,15H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUHTSAEWCRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3871587 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)



![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)